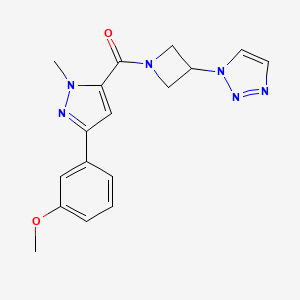![molecular formula C18H13ClFN5S B2835186 7-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863458-15-5](/img/structure/B2835186.png)
7-((4-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolopyrimidine core, followed by the introduction of the benzyl groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, with the benzyl groups attached at the 3 and 7 positions. The presence of the chlorine and fluorine atoms on the benzyl groups would likely have a significant effect on the electronic properties of the molecule .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, the benzyl groups could be susceptible to reactions such as halogenation or oxidation. The triazolopyrimidine core might also undergo reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogen atoms might increase its polarity, affecting properties such as solubility and melting point .Scientific Research Applications
Medicinal Chemistry Applications
Affinity Towards Adenosine Receptors
Research on amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, including compounds with similar structures to the specified chemical, has shown significant affinity towards A1 and A2A adenosine receptors. These compounds demonstrated high selectivity for the A1 receptor subtype, highlighting their potential as therapeutic agents targeting adenosine receptors (Betti et al., 1999).
Antitumor Activities
Some derivatives, notably those incorporating triazolo and pyrimidine rings, have demonstrated inhibitory effects on the growth of cancer cell lines. This suggests their potential application in cancer therapy (Hafez & El-Gazzar, 2009).
Antimicrobial Properties
A range of thieno and furopyrimidine derivatives, including those related to the compound , have been synthesized and shown to possess antimicrobial activities. This opens up potential applications in the development of new antimicrobial agents (Hossain & Bhuiyan, 2009).
Material Science Applications
- Organic Light-Emitting Properties: The molecular self-assembly of triazolo[1,5-a]pyrimidine derivatives has been reported to form supramolecular microfibers with blue organic light-emitting properties. This finding suggests applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Liu et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[(4-chlorophenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5S/c19-14-5-1-13(2-6-14)10-26-18-16-17(21-11-22-18)25(24-23-16)9-12-3-7-15(20)8-4-12/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURPJPUYWXLVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)Cl)N=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
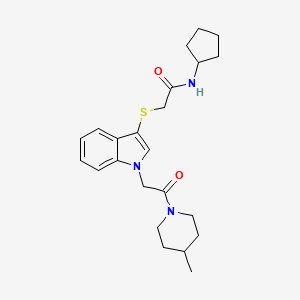
![2-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2835107.png)
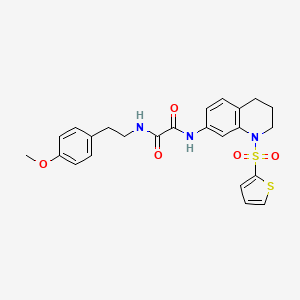
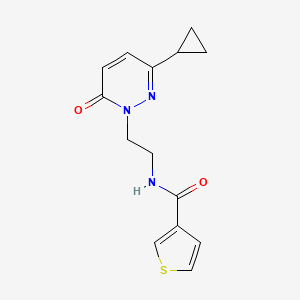
![[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2835111.png)
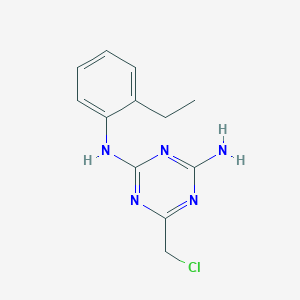
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2835116.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2835117.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2835119.png)
![6-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1-phenylpyrimidin-4-one](/img/structure/B2835120.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2835122.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2835124.png)
